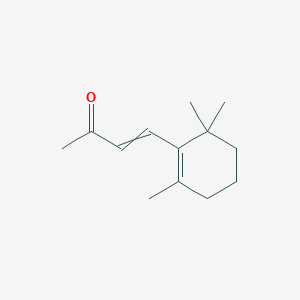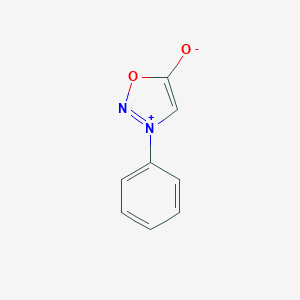
3-フェニルシドノン
概要
説明
3-Phenylsydnone is a mesoionic compound with the chemical formula C₈H₆N₂O₂. It belongs to the class of sydnones, which are characterized by their unique 1,2,3-oxadiazole ring structure. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry .
科学的研究の応用
3-Phenylsydnone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in metal complexes.
Biology: Employed in bioorthogonal chemistry for labeling biomolecules.
Medicine: Investigated for its potential as an antitumor agent and in the development of new prodrugs.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
作用機序
Target of Action
3-Phenylsydnone is a highly stable mesoionic 1,3-dipole . It has been shown to be a valuable bioorthogonal chemical reporter for the labeling of proteins, complex glycans, and nucleic acids . The primary targets of 3-Phenylsydnone are these biomolecules, particularly DNA .
Mode of Action
3-Phenylsydnone interacts with its targets through a process known as strain-promoted sydnone-alkyne cycloaddition (SPSAC) . This reaction involves the formation of a covalent bond between the sydnone and a cyclooctyne probe . The reaction is fast, with kinetics showing reactions with cyclooctyne probes up to k= 0.59 M 1s 1 .
Biochemical Pathways
The primary biochemical pathway affected by 3-Phenylsydnone is the DNA synthesis and repair pathway . The compound is incorporated into both 2’-deoxyuridines at position 5, and 7-deaza-2’-deoxyadenosines at position 7 . This modification allows for the postsynthetic labeling of single-stranded DNAs with cyclooctyne probes .
Pharmacokinetics
Its high stability in biological environments suggests that it may have good bioavailability
Result of Action
The result of 3-Phenylsydnone’s action is the successful labeling of DNA, both in vitro and in cells . This labeling allows for the tracking of DNA and potentially RNA in living cells , providing valuable insights into cellular processes and functions.
Action Environment
The action of 3-Phenylsydnone is influenced by the presence of cyclooctyne probes, which are necessary for the SPSAC reaction . The reaction rate can vary depending on the specific probe used
生化学分析
Biochemical Properties
3-Phenylsydnone is known to undergo thermal 1,3-dipolar cycloaddition reactions with dipolarophiles (alkynes or alkenes) to give exclusively derivatives containing a pyrazole moiety . This reaction is significant in the field of organic chemistry and has numerous applications, including pharmaceuticals and agrochemicals .
Cellular Effects
It has been shown to be a valuable bioorthogonal chemical reporter for the labeling of proteins and complex glycans . This suggests that 3-Phenylsydnone may interact with various cellular components and influence cellular processes.
Molecular Mechanism
The molecular mechanism of 3-Phenylsydnone involves its reaction with cyclooctynes through strain-promoted sydnone-alkyne cycloaddition (SPSAC) . This reaction is fast and efficient, leading to the formation of pyrazoles .
Temporal Effects in Laboratory Settings
Its stability and reactivity suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Its ability to undergo 1,3-dipolar cycloaddition reactions suggests that it may interact with various enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylsydnone typically involves the reaction of N-nitroso-N-phenylglycine with acetic anhydride. The process begins with the preparation of N-nitroso-N-phenylglycine by reacting N-phenylglycine with sodium nitrite in an acidic medium. This intermediate is then treated with acetic anhydride to yield 3-Phenylsydnone .
Industrial Production Methods: Industrial production of 3-Phenylsydnone follows similar synthetic routes but often employs mechanochemical methods to enhance efficiency and reduce the use of organic solvents. Ball-milling techniques have been developed to synthesize sydnones, including 3-Phenylsydnone, in a more sustainable manner .
化学反応の分析
Types of Reactions: 3-Phenylsydnone undergoes various chemical reactions, including:
1,3-Dipolar Cycloaddition: This reaction with dipolarophiles such as alkynes or alkenes results in the formation of pyrazole derivatives.
Iodination: The compound can be iodinated using N-iodosuccinimide (NIS) and acetic acid.
Common Reagents and Conditions:
1,3-Dipolar Cycloaddition: Typically conducted under thermal conditions or in the presence of catalysts like copper for Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) or strain-promoted conditions for Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC).
Iodination: Performed using N-iodosuccinimide (NIS) and acetic acid under mechanochemical conditions.
Major Products:
Pyrazole Derivatives: Formed from 1,3-dipolar cycloaddition reactions.
4-Iodosydnone: Resulting from iodination reactions.
類似化合物との比較
3,4-Disubstituted Sydnones: These compounds share the sydnone ring structure but have different substituents at the C3 and C4 positions.
Iminosydnones: Aza-derivatives of sydnones known for their biological activities.
Uniqueness of 3-Phenylsydnone: 3-Phenylsydnone is unique due to its stability and reactivity, which make it a versatile compound in synthetic chemistry. Its ability to undergo 1,3-dipolar cycloaddition reactions smoothly and its applications in various fields highlight its significance .
特性
IUPAC Name |
3-phenyloxadiazol-3-ium-5-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-6-10(9-12-8)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEVEDHJIGSXDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=NOC(=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152639 | |
| Record name | 3-Phenylsydnone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666565 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
120-06-9 | |
| Record name | 1,2,3-Oxadiazolium, 5-hydroxy-3-phenyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylsydnone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylsydnone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylsydnone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylsydnone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyloxadiazol-3-ium-5-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLSYDNONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8AKY6TN6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Phenylsydnone?
A1: 3-Phenylsydnone has the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol.
Q2: What spectroscopic data is available for characterizing 3-Phenylsydnone?
A: Researchers commonly employ techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize 3-Phenylsydnone. [] These techniques provide insights into the compound's functional groups and structural arrangements.
Q3: What is significant about the reactivity of the 4-position in 3-Phenylsydnone?
A: 3-Phenylsydnone readily undergoes electrophilic aromatic substitution reactions, predominantly at the 4-position. [, ] This reactivity makes it a versatile building block for synthesizing a variety of substituted sydnones.
Q4: How can 3-Phenylsydnone be acylated?
A: Researchers have successfully acylated 3-Phenylsydnone using various methods, including Friedel-Crafts acylation catalyzed by metal triflates, such as Bismuth Triflate, under microwave irradiation. []
Q5: Can 3-Phenylsydnone participate in cycloaddition reactions?
A: Yes, 3-Phenylsydnone acts as a 1,3-dipole in cycloaddition reactions. For instance, it reacts with dienes like isoprene, yielding 2-methyl-7-phenyl-1,7-diazatricyclo[2.2.1.02,6]heptane, showcasing a double 1,3-dipolar cycloaddition. []
Q6: What is the significance of lithiation in 3-Phenylsydnone chemistry?
A: Treating 3-Phenylsydnone with n-butyllithium and TMEDA enables regiospecific lithiation at both the 4-position of the sydnone ring and the ortho-position of the phenyl ring. This dilithiated species serves as a valuable intermediate for further functionalization. []
Q7: Can 3-Phenylsydnone be used to synthesize pyrazole derivatives?
A: Yes, 3-Phenylsydnone acts as a precursor for synthesizing substituted pyrazoles. It undergoes 1,3-dipolar cycloaddition reactions with alkynes, alkenes, and maleimides, affording diverse pyrazole structures. []
Q8: Can 3-Phenylsydnone form complexes with metals?
A: Yes, 3-Phenylsydnone can act as a ligand in metal complexes. For example, it forms complexes with pentacyanoferrate(II), exhibiting metal-to-ligand charge transfer transitions in their electronic spectra. []
Q9: What catalytic applications do Palladium complexes of 3-Phenylsydnone derivatives have?
A: Palladium complexes derived from anions of 3-Phenylsydnone derivatives have demonstrated catalytic activity in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of various biaryl compounds. []
Q10: What is the solubility behavior of 3-Phenylsydnone?
A: Studies on the solubility of 3-Phenylsydnone in binary solvent systems like dioxane-water and ethylacetate-methanol indicate strong self-association, resulting in lower solubility compared to ideal solutions. []
Q11: What is known about the charge-transfer properties of 3-Phenylsydnone?
A: Research suggests that 3-Phenylsydnone can form charge-transfer complexes with electron acceptors like tetracyanoethylene (TCNE), evidenced by characteristic absorption bands in their electronic spectra. []
Q12: What potential biological activities have been investigated for 3-Phenylsydnone derivatives?
A: Derivatives of 3-Phenylsydnone, particularly those with styrylcarbonyl substituents, have shown promise as potential anti-inflammatory, analgesic, and antipyretic agents. []
Q13: What is the relationship between 3-Phenylsydnones and nitric oxide release?
A: Studies have explored the nitric oxide donor activity of 3-Phenylsydnones. They have been shown to release nitric oxide, albeit slowly and at low levels, potentially contributing to their pharmacological effects. [, ]
Q14: How does the structure of 3-Phenylsydnone derivatives relate to their anticancer activity?
A: Research has explored the anticancer activity of 3-Phenylsydnone derivatives containing α,β-unsaturated ketone moieties. These compounds have exhibited promising in vitro cytotoxicity against various cancer cell lines. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)
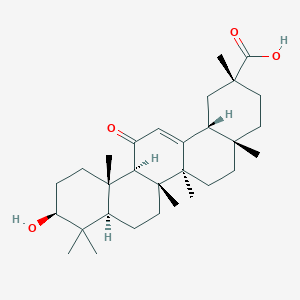
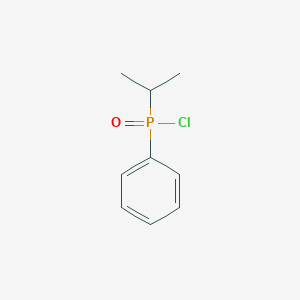
![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)
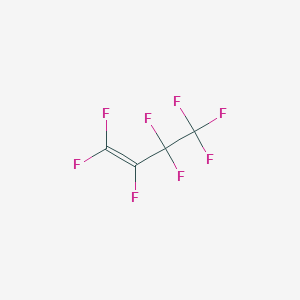
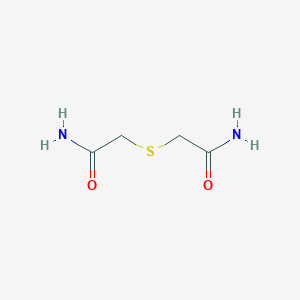

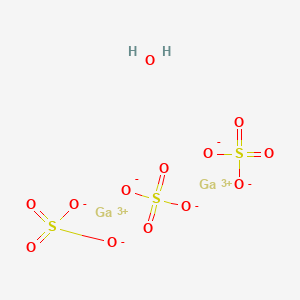
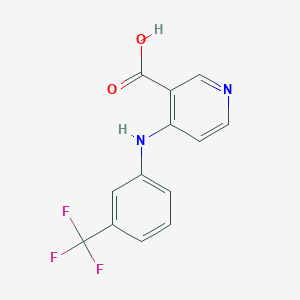

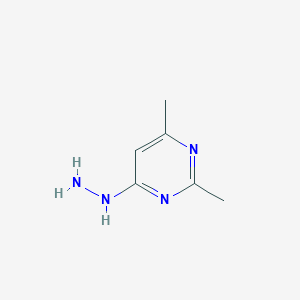
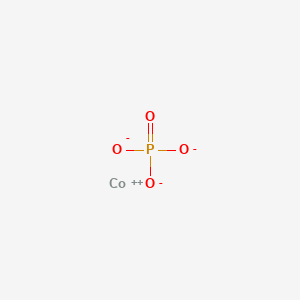
![heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene](/img/structure/B89332.png)
